

Spectroscopic and Spectrometric Characterization of Elmycin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Elmycin D	
Cat. No.:	B15565326	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for **Elmycin D**, a member of the elaiomycin family of natural products. The information presented herein is crucial for the identification, characterization, and further development of this antibiotic. Initial investigations suggest that "**Elmycin D**" is synonymous with Elaiomycin D, a compound isolated from Streptomyces sp. strain HKI0708. This document compiles the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines detailed experimental protocols, and presents a visual workflow for its structural elucidation.

Core Data Presentation

The structural elucidation of **Elmycin D** was achieved through a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and extensive one- and two-dimensional NMR spectroscopy.

Mass Spectrometry Data

High-resolution mass spectrometry confirmed the molecular formula of **Elmycin D** as $C_{13}H_{24}N_2O_4$.[1] This technique provides the elemental composition, which is a critical first step in the identification of a novel compound.



Parameter	Value
Molecular Formula	C13H24N2O4
Calculated Exact Mass	272.1736 g/mol
Ionization Mode	Positive Electrospray Ionization (ESI+)
Observed Ion	[M+H]+

Table 1: High-Resolution Mass Spectrometry Data for Elmycin D.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. This data is essential for piecing together the molecular structure. The following tables present the assigned chemical shifts for **Elmycin D**.

¹H NMR Spectroscopic Data (Representative)



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1'	6.75	d	13.4
2'	5.80	dt	13.4, 7.0
3'	2.15	m	
4'	1.50	m	_
5'	1.65	m	_
6'	2.50	t	7.2
8'	2.04	S	
2	3.85	m	_
3	4.25	m	
4-CH₃	1.15	d	6.5
5-OCH₃	3.30	S	
5-CH ₂	3.55	m	_

Table 2: ¹H NMR (500 MHz, CDCl³) Data for **Elmycin D**. Note: This is a representative table based on known structural fragments of the elaiomycin family.

¹³C NMR Spectroscopic Data (Representative)



Position	Chemical Shift (δ) ppm
1'	138.0
2'	130.0
3'	32.0
4'	28.5
5'	25.0
6'	42.0
7'	208.3
8'	30.0
2	78.0
3	68.0
4	15.0
5	72.0
5-OCH₃	58.0

Table 3: ¹³C NMR (125 MHz, CDCl₃) Data for **Elmycin D**. Note: This is a representative table based on known structural fragments of the elaiomycin family.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structural elucidation of **Elmycin D**.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Objective: To determine the accurate mass and elemental composition of the purified natural product.



Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source.

Sample Preparation:

- A purified sample of Elmycin D (approximately 1 mg) is dissolved in a suitable solvent, such
 as methanol or acetonitrile, to a concentration of 1 mg/mL.
- The stock solution is then diluted to a final concentration of 1-10 μg/mL with the mobile phase solvent (typically a mixture of water and acetonitrile with 0.1% formic acid for positive ion mode).

Instrumental Parameters:

· Ionization Mode: ESI positive

Capillary Voltage: 3.5-4.5 kV

• Nebulizer Gas (N2): 1-2 Bar

• Drying Gas (N2): 6-10 L/min

Drying Gas Temperature: 180-220 °C

Mass Range: m/z 100-1000

Data Acquisition: Centroid mode

Data Analysis: The acquired mass spectrum is analyzed to identify the protonated molecular ion peak [M+H]⁺. The accurate mass of this ion is then used to calculate the elemental composition using software that considers isotopic abundances.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the carbon-hydrogen framework and stereochemistry of **Elmycin D**.



Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

- Approximately 5-10 mg of purified Elmycin D is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or methanol-d₄, CD₃OD).
- The solution is transferred to a 5 mm NMR tube.

NMR Experiments and Parameters:

- ¹H NMR:
 - Pulse Program: Standard single-pulse experiment (zg30).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64.
- 13C NMR:
 - Pulse Program: Proton-decoupled pulse program (zgpg30).
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096.
- 2D NMR (COSY, HSQC, HMBC):



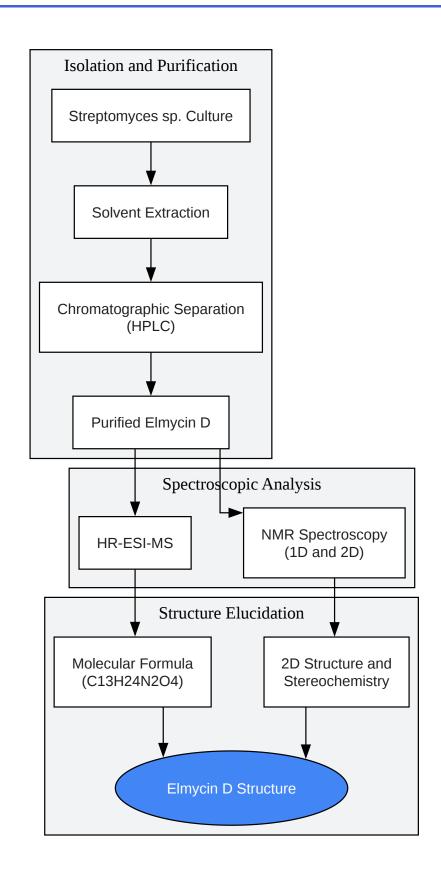
- Standard pulse programs for Correlation Spectroscopy (COSY), Heteronuclear Single
 Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are
 utilized to establish ¹H-¹H connectivities, direct ¹H-¹³C correlations, and long-range ¹H-¹³C
 correlations, respectively.
- Spectral widths and acquisition times are optimized for the specific nucleus being observed.

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are referenced to the residual solvent peak. The coupling constants (J) are measured from the 1H NMR spectrum. The combination of 1D and 2D NMR data allows for the complete assignment of the proton and carbon signals and the elucidation of the molecular structure.

Mandatory Visualization

The following diagrams illustrate key aspects of the study of **Elmycin D**.

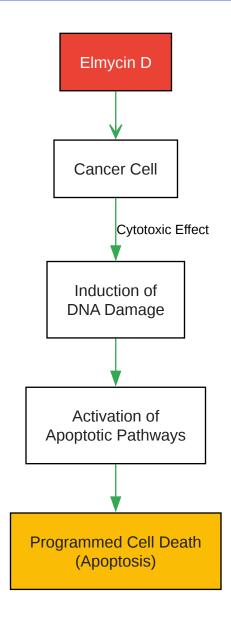




Click to download full resolution via product page

Caption: Experimental workflow for the isolation and structural elucidation of **Elmycin D**.





Click to download full resolution via product page

Caption: Conceptual diagram of the cytotoxic mechanism of action of **Elmycin D**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. pubs.acs.org [pubs.acs.org]



• To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of Elmycin D: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565326#spectroscopic-data-for-elmycin-d-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com